2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol is a chiral organic compound belonging to the class of styrylquinolines. It serves as a crucial intermediate in the synthesis of Montelukast sodium, a leukotriene receptor antagonist. [] [] This compound's significance lies in its role as a precursor to a therapeutically relevant molecule, making it valuable for research exploring leukotriene pathways and inflammatory processes. Its chiral nature allows for the investigation of stereospecific interactions and the development of enantiomerically pure drugs.
The aforementioned study1 expanded on the antimalarial applications of these compounds, highlighting their efficacy in primate models and the possibility of extended protection against infection after oral administration. This suggests that derivatives of the compound could be potent antimalarial agents with the advantage of prolonged activity.
Another study focused on the synthesis of compounds with potential as antileukotrienic drugs, which could be beneficial in treating conditions like asthma and allergic rhinitis. The study described the synthesis of two compounds, VUFB 20609 and VUFB 20584, and discussed their potential to inhibit platelet aggregation, which is a key factor in the development of cardiovascular diseases2.
Substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones, which are structurally related to the compound of interest, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The study provided insights into the structure-activity relationship of these compounds, which could inform the development of new anticancer drugs3.
The asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, is crucial for the production of antidepressant drugs. A study demonstrated the use of Saccharomyces cerevisiae reductase to produce this intermediate with high enantioselectivity, which could be applied to the synthesis of related compounds with potential antidepressant activity4.
The compound is cataloged under various databases, including PubChem and CAS Common Chemistry, with the following identifiers:
This compound is primarily utilized in the pharmaceutical industry for impurity profiling and quality control during the production of Montelukast sodium, ensuring compliance with regulatory standards .
The synthesis of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol typically involves multi-step processes that include:
The molecular structure of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol can be described as follows:
The compound participates in several chemical reactions relevant to its role as an impurity in Montelukast synthesis:
These reactions typically require specific conditions such as controlled temperature and pH levels to ensure high yields and minimize by-products .
The mechanism of action for 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol is primarily related to its role as a precursor in Montelukast synthesis. The compound's structural features allow it to interact effectively with biological targets involved in inflammatory pathways associated with asthma and allergies.
The physical and chemical properties of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol include:
The compound exhibits a high degree of stability under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration at +4°C) for long-term preservation .
The primary applications of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol include:
The compound is essential for Abbreviated New Drug Application filings with the FDA, ensuring that all impurities are identified and quantified according to regulatory guidelines .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0